molecular formula C22H21N3O2S B2916011 (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1396888-80-4

(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2916011
CAS RN: 1396888-80-4
M. Wt: 391.49
InChI Key: XTNJYQFPHOUPGW-UHFFFAOYSA-N
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Description

(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anti-Epileptic Agents

1,3,4-Thiadiazole derivatives have been found effective as anti-epileptic agents, particularly for isoniazid-induced seizures. This suggests that our compound could potentially be explored for its efficacy in seizure management or prevention .

Anticancer Activity

These derivatives have also been examined for their cytotoxic activities against various cancer cell lines. The compound could be studied for its potential anticancer properties, possibly offering a new avenue for cancer treatment .

Antimicrobial Activity

Molecular modeling studies of 1,3,4-thiadiazole derivatives indicate potential antimicrobial activity. This implies that the compound could be researched for use as an antimicrobial agent against a range of pathogens .

Biological Evaluation

The synthesis of new 1,3,4-thiadiazole derivatives and their biological evaluation suggests that our compound may have various biological roles that could be beneficial in therapeutic applications .

Antifungal Activity

Some 1,3,4-thiadiazole derivatives have shown significant antifungal activity against clinical isolates of Candida albicans. This points to the possibility of the compound being used as an antifungal agent .

Synergistic Antifungal Interactions

There is evidence of synergistic antifungal interactions when 1,3,4-thiadiazole derivatives are combined with other compounds like amphotericin B. This suggests a research avenue where our compound could be part of combination therapies to enhance antifungal efficacy .

properties

IUPAC Name

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-14-23-24-21(28-14)15-10-12-25(13-11-15)22(26)20-16-6-2-4-8-18(16)27-19-9-5-3-7-17(19)20/h2-9,15,20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNJYQFPHOUPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone

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